N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Description
The compound N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a 1,3,4-oxadiazole derivative featuring two distinct methoxy-substituted aromatic systems. The oxadiazole core is substituted at position 5 with a 3,4-dimethoxyphenyl group, while the benzamide moiety at position 2 contains 3,5-dimethoxy substituents.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-12(8-14(10-13)25-2)17(23)20-19-22-21-18(28-19)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWRMCKVDABKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the dimethoxyphenyl groups. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
Key Observations:
Heterocycle Core :
- The target compound and OZE-II share the 1,3,4-oxadiazole core, which is associated with antimicrobial activity due to its electron-deficient nature and planar geometry .
- The thiadiazole derivative (CAS 924975-16-6) replaces oxygen with sulfur, altering electronic properties (e.g., reduced electronegativity, larger atomic radius), which may impact solubility and target binding .
Substituent Effects: Methoxy vs. Methyl Groups: The target compound’s 3,4-dimethoxyphenyl group increases polarity compared to the 3,4-dimethylphenyl group in Compound 5i (). Symmetry vs. Asymmetry: OZE-II’s 3,5-dimethoxyphenyl substituent is symmetrical, while the target’s 3,4-dimethoxy group introduces asymmetry, which could influence conformational stability and binding specificity.
Functional Group Diversity: The sulfonyl group in OZE-II’s benzamide moiety may enhance water solubility and electrostatic interactions, whereas the target’s 3,5-dimethoxybenzamide relies on hydrophobic interactions .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18N4O5
- Molecular Weight : 358.35 g/mol
- IUPAC Name : this compound
The oxadiazole ring in the structure is known for conferring various biological activities, including antimicrobial and anticancer properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Target Enzymes and Receptors : Similar compounds have shown the ability to inhibit various enzymes involved in cancer progression and inflammation. The oxadiazole moiety may enhance binding affinity to these targets.
- Mode of Action : The compound may exert its effects by binding to active or allosteric sites on target proteins, modulating their activity. This could lead to apoptosis in cancer cells or inhibition of cell proliferation .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For example:
- In a study involving various cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated notable cytotoxic effects. The IC50 values were determined through both 2D and 3D cell culture assays:
| Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results suggest that the compound effectively inhibits tumor growth in vitro .
Antibacterial Activity
The compound has also been tested for antibacterial properties against common pathogens such as E. coli and S. aureus. Preliminary results indicate moderate antibacterial activity, which could complement its antitumor effects .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The presence of methoxy groups may enhance lipophilicity and absorption.
- Distribution : The compound's distribution will depend on its solubility and interaction with plasma proteins.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions typical for compounds bearing aromatic rings.
- Excretion : Renal excretion is anticipated due to the polar nature of the metabolites formed during metabolism .
Case Studies and Research Findings
Several studies highlight the potential of similar oxadiazole derivatives in cancer therapy:
- Study on Antitumor Activity : A recent study evaluated multiple oxadiazole derivatives against various lung cancer cell lines using both standard chemotherapeutics for comparison. The findings indicated that certain derivatives exhibited superior activity compared to established treatments like doxorubicin .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit critical signaling pathways involved in cell survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
